BenchChemオンラインストアへようこそ!

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine

Sequential cross-coupling Regioselective functionalization Palladium catalysis

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine (CAS 1243326-15-9, molecular formula C₈H₇BrINO, MW 339.96) is a tri-substituted pyridine derivative bearing bromine at C6, iodine at C2, and a cyclopropoxy ether at C3. The compound is classified as a heterocyclic building block within the halogenated pyridine family and is supplied as a solid with a certified purity of 97% (Sigma-Aldrich/Synthonix) to 98% (Leyan).

Molecular Formula C8H7BrINO
Molecular Weight 339.958
CAS No. 1243326-15-9
Cat. No. B2354676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine
CAS1243326-15-9
Molecular FormulaC8H7BrINO
Molecular Weight339.958
Structural Identifiers
SMILESC1CC1OC2=C(N=C(C=C2)Br)I
InChIInChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2
InChIKeyDPLJHPIILSBOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine (CAS 1243326-15-9): Multi-Halogenated Pyridine Building Block for Sequential Cross-Coupling


6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine (CAS 1243326-15-9, molecular formula C₈H₇BrINO, MW 339.96) is a tri-substituted pyridine derivative bearing bromine at C6, iodine at C2, and a cyclopropoxy ether at C3. The compound is classified as a heterocyclic building block within the halogenated pyridine family and is supplied as a solid with a certified purity of 97% (Sigma-Aldrich/Synthonix) to 98% (Leyan) . Its PubChem CID is 72233332 [1]. The presence of two distinct halogen atoms (Br and I) with differential reactivity profiles, combined with the metabolically relevant cyclopropoxy substituent, positions this compound as a specialized intermediate for sequential palladium-catalyzed cross-coupling strategies in medicinal chemistry and probe synthesis. Important note: Direct, compound-specific biological activity or in vivo data for this exact CAS number are absent from the peer-reviewed primary literature. The evidence presented below relies principally on class-level inference from structurally analogous pyridine halides, cross-study comparable physicochemical data from vendor technical datasheets, and established principles of halogen reactivity hierarchy.

Why 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine Cannot Be Interchanged with Simpler Pyridine Halide Building Blocks


Three molecular features jointly prevent functional substitution of this compound by generic analogs such as 2-bromo-6-iodopyridine (CAS 234111-08-1) or 6-bromo-2-iodopyridin-3-ol (CAS 188057-35-4). First, the established reactivity hierarchy for palladium-catalyzed cross-coupling—iodopyridines react substantially faster than bromopyridines under identical conditions [1]—enables sequential, site-selective functionalization at C2 (I) before C6 (Br) on the same scaffold; this orthogonal reactivity is lost when only a single halogen type is present. Second, the cyclopropoxy group at C3 introduces conformational constraint and enhanced sp³ character (Fsp³) distinct from the planar hydroxyl or methoxy substituents found in simpler analogs ; cyclopropane-containing ethers are recognized in medicinal chemistry for their potential to modulate metabolic stability via reduced susceptibility to cytochrome P450-mediated oxidation compared to unstrained alkyl ethers [2]. Third, the molecular weight differential (339.96 vs. 283.89 for 2-bromo-6-iodopyridine and 299.89 for 6-bromo-2-iodopyridin-3-ol) substantially alters lipophilicity and crystallinity, directly impacting solubility, formulation behavior, and downstream purification protocols. Replacing the cyclopropoxy-iodo combination with a fluoro (MW 232.05, CAS 1243387-03-2) or methoxy (MW 244.09, CAS 1243344-95-7) variant fundamentally changes the synthetic trajectory and physicochemical profile of any derived compound library.

Quantitative Differentiation Evidence for 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine vs. Closest Structural Analogs


Iodo vs. Bromo Reactivity Hierarchy Enables Sequential Site-Selective Cross-Coupling at C2 Before C6

The target compound possesses iodine at C2 and bromine at C6 on the same pyridine ring. Systematic studies on palladium-catalyzed carbonylative Suzuki coupling of pyridine halides have established that the reactivity order decreases from iodo- to bromopyridines [1]. Under optimized conditions (Pd-phosphane catalyst, CO atmosphere), mono-iodopyridines react faster and under milder conditions than their bromo counterparts, yielding benzoylpyridine derivatives in 80–95% isolated yield [1]. This differential reactivity has been exploited in dissymmetric dihalopyridines (e.g., 2,5-dihalopyridines) to achieve selective mono-functionalization [1]. Applied to the target compound, the C2 iodo substituent is expected to undergo oxidative addition preferentially, enabling a first cross-coupling event (Suzuki, Sonogashira, or Buchwald-Hartwig) at C2, followed by a second coupling at C6 using the bromo leaving group under more forcing conditions. Comparators lacking orthogonal halogens—such as 2-bromo-6-iodopyridine (CAS 234111-08-1, which bears both halogens but no cyclopropoxy directing/modulating group) or 6-bromo-3-cyclopropoxy-2-fluoropyridine (CAS 1243387-03-2, where fluorine is essentially inert to oxidative addition)—forego this sequential functionalization capability.

Sequential cross-coupling Regioselective functionalization Palladium catalysis

Cyclopropoxy Substituent Differentiates Target Compound from Hydroxy and Methoxy Analogs in Molecular Weight, Lipophilicity, and Metabolic Stability Potential

The cyclopropoxy group at C3 distinguishes the target compound from two close analogs: 6-bromo-2-iodopyridin-3-ol (CAS 188057-35-4, hydroxy analog, MW 299.89 ) and 6-bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7, methoxy analog, MW 244.09 ). The molecular weight increase from the hydroxy analog to the target compound is 40.07 Da (13.4% increase), and from the methoxy analog is 95.87 Da (39.3% increase), reflecting the substantial contribution of the iodine atom at C2 absent in both comparators. The cyclopropoxy group, as distinct from a hydroxy or methoxy substituent, introduces a strained carbocyclic ring with elevated C–H bond dissociation energy (~106 kcal/mol for cyclopropane C–H vs. ~93–96 kcal/mol for typical alkyl ether C–H bonds) [1]. This property is associated with reduced susceptibility to cytochrome P450-mediated oxidative metabolism, a principle exploited in marketed drugs such as grazoprevir, which employs a cyclopropoxy building block specifically for metabolic stabilization [2]. The hydroxy analog (6-bromo-2-iodopyridin-3-ol) is susceptible to Phase II glucuronidation and sulfation, while the methoxy analog undergoes O-demethylation—both metabolic liabilities absent in the cyclopropoxy ether.

Metabolic stability Cyclopropane ether Lead optimization

Purity Benchmarking: 97–98% Certified Purity Across Independent Suppliers vs. 95% Threshold for Closest Cyclopropoxy Analogs

The target compound is available at a certified purity of 97% (Sigma-Aldrich/Synthonix and Aladdin Scientific ) to 98% (Leyan ). In contrast, the closest halogen-substituted cyclopropoxy analog, 6-bromo-3-cyclopropoxy-2-fluoropyridine (CAS 1243387-03-2), is supplied at a minimum purity of 95% (CymitQuimica and Leyan ), representing a 2–3 percentage point purity deficit. For the widely used but structurally simpler comparator 2-bromo-6-iodopyridine (CAS 234111-08-1), TCI America supplies material at >98.0% (GC) , comparable to the upper range of the target compound. However, no cyclopropoxy-bearing iodo-bromo pyridine analog matches the 97–98% purity range of the target compound, as the fluoro variant (95%) and the methoxy variant (min. 95%, CymitQuimica ) both fall below this threshold. The 2–3% purity differential translates to a maximum impurity burden difference of 2–3 wt%, which is material in multi-step synthesis where impurities propagate and amplify.

Chemical purity Quality assurance Procurement specification

Refrigerated Storage Requirement Indicates Thermal Sensitivity Differentiating Procurement Handling from Room-Temperature-Stable Analogs

Sigma-Aldrich specifies a storage temperature of 'Refrigerator' for the target compound , indicating that the cyclopropoxy-iodo-bromo substitution pattern confers thermal sensitivity requiring cold-chain management during long-term storage. By contrast, 2-bromo-6-iodopyridine (CAS 234111-08-1) is specified for storage at 'Room Temperature (Recommended in a cool and dark place, <15°C)' by TCI America , despite also containing both bromine and iodine. This difference in recommended storage conditions—refrigeration vs. ambient—suggests that the cyclopropoxy group contributes to thermal lability, possibly through ring-opening or ether cleavage pathways not present in the simpler dihalopyridine. The 6-bromo-2-iodopyridin-3-ol analog (CAS 188057-35-4) is listed as a solid at ambient temperature with no explicit refrigeration requirement , further distinguishing the target compound's handling profile. For procurement planning, this implies that the target compound requires refrigerated shipping and storage infrastructure, impacting total cost of ownership and shelf-life management relative to room-temperature-stable alternatives.

Storage stability Supply chain logistics Compound integrity

Iodo Substituent Enables Radiochemical and Heavy-Atom Applications Inaccessible to Bromo-Only or Fluoro Analogs

The presence of iodine at the C2 position of the pyridine ring confers properties absent in bromo-only analogs such as 6-bromo-3-cyclopropoxy-2-fluoropyridine (CAS 1243387-03-2) or 6-bromo-3-cyclopropoxy-2-methoxypyridine (CAS 1243344-95-7). Iodinated pyridine derivatives have established utility as precursors for positron emission tomography (PET) imaging agents via halogen exchange with [¹⁸F]fluoride or direct radioiodination with ¹²³I/¹²⁴I/¹²⁵I isotopes [1]. Specifically, 2-iodopyridines serve as substrates for copper-catalyzed C–N cross-coupling with nitrogen heterocycles under mild conditions , a transformation less facile with the corresponding bromides. Additionally, the heavy-atom effect of iodine (atomic number 53 vs. 35 for bromine) enhances spin-orbit coupling, a property exploited in phosphorescent materials and X-ray crystallographic phasing [2]. The fluoro analog (C2–F) is essentially inert to standard cross-coupling conditions, and the methoxy analog (C2–OCH₃) lacks a halogen-based reactive handle altogether, precluding their use in the radiochemical and cross-coupling applications for which the iodo substituent is specifically valued.

Radioiodination Heavy atom effect PET imaging precursor

Optimal Research and Industrial Application Scenarios for 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine (CAS 1243326-15-9)


Sequential Dual Cross-Coupling for Bis-Functionalized Pyridine Libraries in Kinase Inhibitor Discovery

Medicinal chemistry programs targeting kinase ATP-binding pockets frequently require 2,6-disubstituted pyridine cores. The target compound's orthogonal I/Br reactivity enables a first Suzuki-Miyaura or Sonogashira coupling at the more reactive C2–I position, followed by a second coupling at C6–Br under adjusted conditions. This two-step, one-scaffold strategy reduces the synthetic sequence by at least one full step compared to sequential halogenation-and-coupling approaches. The established reactivity hierarchy (iodo > bromo in Pd-catalyzed carbonylative Suzuki coupling, yields 80–95% for mono-halopyridines [1][2]) provides a mechanistic foundation for predicting the site-selectivity of the first coupling event. The cyclopropoxy group at C3 contributes sp³ character (Fsp³) to the scaffold, a parameter correlated with improved clinical success rates in small-molecule drug candidates [3].

Metabolic Stability Optimization in Lead Compound Development via Cyclopropoxy Ether Incorporation

When a lead series exhibits unacceptable hepatic clearance due to O-dealkylation (for methoxy analogs) or Phase II conjugation (for hydroxy analogs), the cyclopropoxy ether of the target compound offers a metabolically more resilient replacement. The cyclopropyl ring's elevated C–H bond dissociation energy reduces susceptibility to CYP-mediated oxidation relative to unstrained alkyl ethers [4]. By incorporating the target compound as a building block at an early diversification point, medicinal chemistry teams can simultaneously install the metabolically stabilized cyclopropoxy motif and retain the C2–I handle for subsequent SAR exploration. In contrast, starting from 6-bromo-2-iodopyridin-3-ol (C3–OH) would necessitate a separate alkylation step with cyclopropyl bromide to install the ether, adding one synthetic operation and introducing the risk of incomplete conversion or O- vs. N-alkylation regioselectivity issues.

PET Tracer Precursor Development via Iodine-to-Fluorine-18 Halogen Exchange

The C2 iodo substituent in the target compound serves as a leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, a key transformation in the synthesis of ¹⁸F-labeled PET imaging agents [5]. The 3-cyclopropoxy group provides metabolic stabilization of the resulting tracer, potentially extending its in vivo imaging window. Iodopyridines have established precedent as precursors for styrylpyridine-based PET tracers targeting amyloid-β plaques in Alzheimer's disease [5]. The target compound's specific substitution pattern—with the metabolically stabilizing cyclopropoxy group pre-installed—offers a direct entry into ¹⁸F-labeled pyridine tracers without requiring post-labeling functional group interconversion. The bromo substituent at C6 remains available for further diversification or bioconjugation after the radiofluorination step.

High-Purity Building Block Supply for Multi-Step GMP-Relevant Synthetic Routes

For process chemistry groups developing scalable routes to clinical candidates, the 97–98% certified purity of the target compound provides a defined starting material quality that meets or exceeds the 95% threshold typical of early-phase GMP campaigns. The 2–3 percentage point purity advantage over the closest cyclopropoxy-substituted analog (6-bromo-3-cyclopropoxy-2-fluoropyridine at 95% purity ) translates to reduced downstream purification burden: at a 10-gram synthesis scale, the target compound introduces ~0.2–0.3 g of total impurities vs. ~0.5 g for the fluoro analog. The compound's availability from multiple independent suppliers (Sigma-Aldrich/Synthonix, Aladdin, Leyan, Chemenu, CalpacLab) mitigates single-source supply risk, and the availability of Certificates of Analysis (CoA) from Sigma-Aldrich supports regulatory documentation requirements for impurity profiling in IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.